2-(2-Chlorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
2-(2-Chlorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the chromeno[2,3-c]pyrrole-3,9-dione class. This scaffold is characterized by a fused tricyclic system incorporating a chromene ring, a pyrrole moiety, and two ketone groups. The compound features a 2-(2-chlorobenzyl) substituent at position 2 and a 3-hydroxyphenyl group at position 1, which contribute to its unique electronic and steric properties.
Properties
Molecular Formula |
C24H16ClNO4 |
|---|---|
Molecular Weight |
417.8 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]-1-(3-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H16ClNO4/c25-18-10-3-1-6-15(18)13-26-21(14-7-5-8-16(27)12-14)20-22(28)17-9-2-4-11-19(17)30-23(20)24(26)29/h1-12,21,27H,13H2 |
InChI Key |
MKUNBSPNOSMVJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the condensation of 2-chlorobenzylamine with 3-hydroxybenzaldehyde to form an intermediate Schiff base. This intermediate then undergoes cyclization with a suitable dienophile, such as maleic anhydride, under acidic conditions to yield the desired chromeno[2,3-c]pyrrole scaffold.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Key Chemical Reactions
The compound undergoes several reactions due to its functional groups:
Hydroxyphenyl Group Reactions
-
Hydrogen Bonding : The hydroxyl group facilitates interactions with nucleophilic or electrophilic sites.
-
Electrophilic Aromatic Substitution : Activation of the aromatic ring for further functionalization.
Chlorobenzyl Group Reactions
-
Nucleophilic Substitution : The chloro substituent can undergo displacement reactions with nucleophiles.
-
Electrophilic Aromatic Substitution : Enhanced reactivity due to electron-withdrawing effects.
Pyrrole Core Reactions
-
Oxidation : Potential conversion to pyrrolones under oxidative conditions.
-
Cycloaddition : Participation in reactions like Diels-Alder due to conjugated π-systems.
Functional Group Interactions
-
Hydroxyphenyl-Pyrrole Synergy : The hydroxy group enhances hydrogen bonding, while the pyrrole core enables π-π interactions.
-
Chlorobenzyl Reactivity : The chloro substituent increases electron deficiency, promoting electrophilic reactions.
Structural Comparisons
| Feature | Current Compound | Related Compounds |
|---|---|---|
| Core Structure | Chromeno-pyrrole fused ring | Pyrrole derivatives (e.g., pyrrolidones) |
| Functional Groups | 2-Chlorobenzyl, 3-hydroxyphenyl | Hydroxyphenyl (e.g., 4-hydroxycoumarin) or chloro substituents alone |
| Biological Targets | Enzymes, receptors (via hydrogen bonding/hydrophobic interactions) | Limited to specific targets (e.g., anticoagulants in coumarins) |
Research Challenges
-
Selectivity : Balancing reactivity between functional groups during synthesis.
-
Stability : Oxidative degradation of the pyrrole core under harsh conditions.
-
Toxicity : Potential bioaccumulation of chlorinated byproducts.
Research supported by synthesis protocols from multicomponent reactions and functional group analyses.
Scientific Research Applications
Scientific Research Applications of 2-(2-Chlorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
This compound is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole core with chlorobenzyl and hydroxyphenyl substituents. This compound has potential applications in chemistry, biology, medicine, and industry.
Chemistry
This compound serves as a building block in synthesizing more complex heterocyclic compounds. It can undergo various chemical reactions, such as oxidation, reduction, and substitution, enabling the creation of diverse molecular architectures.
Biology
This compound is investigated for its potential as a bioactive molecule, specifically for its antimicrobial and anticancer properties. The presence of the hydroxyphenyl group allows for hydrogen bonds with protein active sites, while the chloro and benzyl groups can participate in hydrophobic interactions, modulating the activity of enzymes or receptors, leading to various biological effects.
Medicine
This compound is studied for potential therapeutic effects, including anti-inflammatory and antioxidant activities. It may inhibit enzymes involved in inflammatory pathways, reducing inflammation, and its antioxidant properties may involve scavenging free radicals, protecting cells from oxidative damage.
Industry
In industry, this compound can be utilized in developing advanced materials such as organic semiconductors and photonic devices.
Synthesis of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones
Mechanism of Action
The mechanism of action of 2-(2-Chlorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
The chromeno[2,3-c]pyrrole-3,9-dione scaffold serves as a privileged structure in medicinal chemistry due to its versatility for functionalization. Below, the target compound is compared with key analogs in terms of synthesis, structural features, physicochemical properties, and biological activity.
Structural and Physicochemical Properties
Substituents at positions 1 and 2 significantly influence melting points, solubility, and spectroscopic profiles:
Table 2: Structural and Physicochemical Comparisons
*Estimated based on analogs with chloro and hydroxyphenyl groups .
Biological Activity
2-(2-Chlorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework characterized by a chlorobenzyl group, a hydroxyphenyl group, and a dihydrochromeno-pyrrole core. The presence of these functional groups suggests diverse interactions with biological macromolecules, leading to various therapeutic applications.
Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound's structural uniqueness is believed to contribute to its biological activity through specific interactions with proteins and nucleic acids.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and hydrophobic interactions with target macromolecules. The hydroxyphenyl group enhances binding affinity by facilitating hydrogen bonding at active sites on proteins, while the chlorobenzyl group contributes to hydrophobic interactions. These interactions can modulate enzyme activities or receptor functions, leading to significant biological effects.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Antibacterial Activity : Studies have shown that derivatives of this compound exhibit antibacterial properties against various strains of bacteria. For instance, related compounds demonstrated activity comparable to gentamicin against Staphylococcus aureus and Escherichia coli .
- Antioxidant Activity : The compound has also been reported to possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .
- Enzyme Inhibition : Certain studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic processes, although detailed mechanisms are still under investigation .
Comparative Analysis
The following table summarizes the biological activities of similar compounds within the same class:
| Compound Name | Key Features | Antibacterial Activity | Antioxidant Activity |
|---|---|---|---|
| This compound | Chlorobenzyl and hydroxyphenyl groups | Moderate | Yes |
| 1-(3-Hydroxyphenyl)-5,7-dimethylchromeno[2,3-c]pyrrole-3,9-dione | Dimethyl substitutions | High against Gram-positive bacteria | Moderate |
| 2-(4-Methoxybenzyl)-1-(3-hydroxyphenyl)-5-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | Methoxy instead of chloro | Low | High |
Case Study 1: Antibacterial Evaluation
In a study evaluating the antibacterial efficacy of various pyrrole derivatives including this compound against Staphylococcus aureus, the compound exhibited an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics . This suggests potential for development as an antibacterial agent.
Case Study 2: Antioxidant Properties
A comparative analysis of antioxidant activities among several chromeno-pyrrole derivatives indicated that the presence of hydroxyl groups significantly enhances radical scavenging capacity. The tested compound showed promising results in DPPH assays .
Q & A
Q. What synthetic methodologies are optimized for preparing 2-(2-chlorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
A multicomponent one-pot reaction using methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions is highly efficient. This method avoids chromatography and achieves yields via crystallization. Substituent compatibility (e.g., chlorobenzyl and hydroxyphenyl groups) is confirmed through 223 examples, enabling scalable libraries for further study .
Q. How can structural characterization of this compound be validated experimentally?
Use X-ray diffraction (XRD) to resolve crystal structures, supplemented by spectroscopic techniques (e.g., NMR, IR). For example, XRD deposition codes (e.g., CCDC 1988019) provide crystallographic data for analogous compounds, while spectroscopic analysis of dihedral angles and hydrogen bonding confirms substituent positioning .
Q. What reaction conditions influence yield optimization during synthesis?
Key parameters include stoichiometry (e.g., 3–7 equivalents of hydrazine hydrate), solvent choice (dry dioxane), and temperature (80°C for 15–20 hours). Excess hydrazine drives ring-opening reactions to functionalize the core structure, with yields monitored via TLC .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or biological activity of this compound?
Density functional theory (DFT) calculations rationalize reaction pathways (e.g., cyclization energetics) and predict molecular interactions. Compare computed data (e.g., bond lengths, orbital energies) with experimental XRD or spectroscopic results to validate models. This dual approach aids in designing derivatives with enhanced bioactivity .
Q. What strategies address contradictions in reported synthetic yields across studies?
Systematic variation of substituents (e.g., electron-withdrawing vs. donating groups) and reaction conditions (solvent polarity, catalyst use) can resolve discrepancies. For example, older methods using alkyl/aryl substitutions (e.g., 2-phenyl derivatives) may require re-evaluation under modern protocols to identify yield-limiting steps .
Q. How should researchers design experiments to assess environmental or biological impacts?
Follow frameworks like Project INCHEMBIOL:
- Environmental fate : Measure abiotic/biotic degradation rates using LC-MS/MS and assess partitioning coefficients (log P) to model distribution in ecosystems.
- Toxicity : Conduct in vitro assays (e.g., bacterial mutagenicity) and in vivo models (e.g., zebrafish embryos) to evaluate cellular and organismal effects .
Q. What mechanistic insights explain the compound’s reactivity in ring-opening functionalization?
Hydrazine attack at the pyrrole-dione carbonyl group initiates ring opening, forming pyrazolone intermediates. Kinetic studies (e.g., varying hydrazine equivalents) and intermediate trapping (via quenching at controlled timepoints) can elucidate rate-determining steps and regioselectivity .
Methodological Notes
-
Data Tables :
Parameter Optimal Condition Impact on Yield Hydrazine Equivalents 5 eq. 85–92% Solvent Dry dioxane >90% purity Temperature 80°C, 18 hours Minimal byproducts -
Key References : Prioritize synthetic protocols from multicomponent reactions and computational validation workflows . Avoid non-peer-reviewed sources (e.g., commercial databases).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
